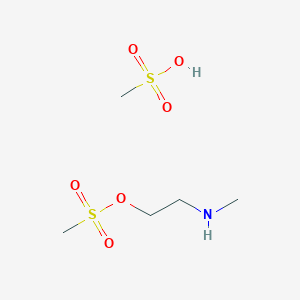
(3-fluoro-4-methylphenyl) methyl carbonate
Overview
Description
(3-fluoro-4-methylphenyl) methyl carbonate is a chemical compound with the molecular formula C9H9FO3 and a molecular weight of 184.17 g/mol . It is also known by its IUPAC name, 3-fluoro-4-methylphenyl methyl carbonate . This compound is a colorless liquid at room temperature and is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid 3-fluoro-4-methyl-phenyl ester methyl ester typically involves the reaction of 3-fluoro-4-methylphenol with dimethyl carbonate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to increase yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(3-fluoro-4-methylphenyl) methyl carbonate undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Nucleophilic Substitution: The ester group can be replaced by a nucleophile, such as an amine, to form a carbamate.
Common Reagents and Conditions
Transesterification: Requires an alcohol and a catalyst, such as sodium methoxide, under reflux conditions.
Nucleophilic Substitution: Involves a nucleophile (e.g., an amine) and a base (e.g., triethylamine) under mild conditions.
Major Products
Hydrolysis: Produces 3-fluoro-4-methylphenol and methanol.
Transesterification: Forms a new ester and alcohol.
Nucleophilic Substitution: Results in the formation of a carbamate.
Scientific Research Applications
(3-fluoro-4-methylphenyl) methyl carbonate has various applications in scientific research:
Mechanism of Action
The mechanism of action of carbonic acid 3-fluoro-4-methyl-phenyl ester methyl ester involves the hydrolysis of the ester bond to release 3-fluoro-4-methylphenol and methanol. This hydrolysis can occur under physiological conditions, making it suitable for use as a prodrug . The released 3-fluoro-4-methylphenol can then interact with specific molecular targets, depending on the intended application .
Comparison with Similar Compounds
Similar Compounds
Carbonic acid methyl phenyl ester: Similar structure but lacks the fluoro and methyl substituents.
Carbonic acid 4-methyl-phenyl ester methyl ester: Similar structure but lacks the fluoro substituent.
Carbonic acid 3-fluoro-phenyl ester methyl ester: Similar structure but lacks the methyl substituent.
Uniqueness
(3-fluoro-4-methylphenyl) methyl carbonate is unique due to the presence of both fluoro and methyl substituents on the phenyl ring. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl) methyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-6-3-4-7(5-8(6)10)13-9(11)12-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGYLEPAOGJZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801223350 | |
| Record name | Carbonic acid, 3-fluoro-4-methylphenyl methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1936040-91-3 | |
| Record name | Carbonic acid, 3-fluoro-4-methylphenyl methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1936040-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, 3-fluoro-4-methylphenyl methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801223350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Iodo-imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester](/img/structure/B8025255.png)

![6'-tert-butyl-1-[(1H-indazol-5-yl)carbonyl]-3',4'-dihydrospiro[piperidine-4,2'-pyrano[3,2-c]pyrazole]-4'-amine](/img/structure/B8025262.png)
![(2E)-1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B8025270.png)







![2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B8025316.png)


